(R)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of bromine and chlorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, phenyl ethane, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 4 positions, respectively.
Chiral Amine Formation: The brominated and chlorinated phenyl ethane is then subjected to a chiral amine formation reaction. This can be achieved through asymmetric synthesis using chiral catalysts or by resolution of racemic mixtures.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride may involve large-scale bromination and chlorination reactions, followed by chiral resolution or asymmetric synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phenyl ethanes can be formed.
Oxidation Products: Imines or nitriles can be obtained.
Reduction Products: Secondary amines are typically formed.
Scientific Research Applications
®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of halogenated amines on biological systems.
Industrial Applications: The compound can be utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine substituents can enhance the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride: Similar structure with a fluorine substituent instead of chlorine.
®-1-(2-Chloro-4-bromophenyl)ethan-1-amine hydrochloride: Similar structure with reversed positions of bromine and chlorine.
®-1-(2-Bromo-4-methylphenyl)ethan-1-amine hydrochloride: Similar structure with a methyl group instead of chlorine.
Uniqueness
®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride is unique due to the specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This combination can provide distinct properties compared to other halogenated amines, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1R)-1-(2-bromo-4-chlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWTYVGAJRGIX-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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